![molecular formula C6H5N3 B1315288 4-Methylpyrimidine-2-carbonitrile CAS No. 77768-02-6](/img/structure/B1315288.png)
4-Methylpyrimidine-2-carbonitrile
Overview
Description
Scientific Research Applications
Anti-inflammatory Research
Pyrimidine-based compounds have been explored for their potential as anti-inflammatory agents by inhibiting NF-κB and cytokines .
Anticancer Activity
Research has shown that certain pyrimidine derivatives exhibit anticancer activity against various cancer cell lines .
Molecular Dynamics Simulations
Pyrimidine compounds can be used in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to play a significant role in various biological processes and in cancer pathogenesis . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
4-Methylpyrimidine-2-carbonitrile likely affects the pyrimidine biosynthesis pathways. Pyrimidines are essential for cell growth and proliferation, and depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .
Pharmacokinetics
The pharmacokinetics of a drug determines the onset, duration, and intensity of its effect .
Result of Action
Many pyrimidines have shown potent anti-inflammatory effects .
Action Environment
The action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
4-methylpyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWGLMZNGIYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506815 | |
Record name | 4-Methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-2-carbonitrile | |
CAS RN |
77768-02-6 | |
Record name | 4-Methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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